molecular formula C9H16O4 B14285749 [(2-Methylpropanoyl)oxy]methyl butanoate CAS No. 137373-55-8

[(2-Methylpropanoyl)oxy]methyl butanoate

Cat. No.: B14285749
CAS No.: 137373-55-8
M. Wt: 188.22 g/mol
InChI Key: WMCYKCQZUHWYSS-UHFFFAOYSA-N
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Description

[(2-Methylpropanoyl)oxy]methyl butanoate is an ester compound, characterized by its pleasant fruity odor. Esters are widely known for their distinctive fragrances and are commonly found in nature, particularly in fruits and flowers . This compound is a derivative of butanoic acid and 2-methylpropanoic acid, making it a part of the larger family of esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most versatile method for preparing esters like [(2-Methylpropanoyl)oxy]methyl butanoate is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are typically limited to the formation of simple esters .

Industrial Production Methods

Industrially, esters are often produced via Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency in producing a variety of esters .

Chemical Reactions Analysis

Types of Reactions

Esters like [(2-Methylpropanoyl)oxy]methyl butanoate undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves water and an acid or base catalyst.

    Reduction: Commonly uses lithium aluminum hydride (LiAlH4).

    Transesterification: Often employs an alcohol and an acid or base catalyst.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

    Reduction: Yields the corresponding alcohol.

    Transesterification: Results in a different ester and alcohol.

Mechanism of Action

The mechanism of action for esters like [(2-Methylpropanoyl)oxy]methyl butanoate typically involves nucleophilic attack on the carbonyl carbon. This can lead to various reactions such as hydrolysis, where water acts as the nucleophile, or reduction, where a hydride donor like LiAlH4 is the nucleophile . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of butanoic acid and 2-methylpropanoic acid, which gives it distinct chemical properties and applications. Its synthesis and reactions are well-studied, making it a valuable compound in both academic and industrial research .

Properties

CAS No.

137373-55-8

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-methylpropanoyloxymethyl butanoate

InChI

InChI=1S/C9H16O4/c1-4-5-8(10)12-6-13-9(11)7(2)3/h7H,4-6H2,1-3H3

InChI Key

WMCYKCQZUHWYSS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCOC(=O)C(C)C

Origin of Product

United States

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